2-(1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-1-YL)ethan-1-OL
Description
2-(1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-1-YL)ethan-1-OL is a β-carboline derivative characterized by a pyrido[3,4-b]indole core with an ethanol substituent at the 1-position. It was first isolated from the heartwood of Dicorynia guianensis and later identified as a secondary metabolite in marine fungi associated with coral species Sarcophyton .
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)ethanol |
InChI |
InChI=1S/C13H16N2O/c16-8-6-12-13-10(5-7-14-12)9-3-1-2-4-11(9)15-13/h1-4,12,14-16H,5-8H2 |
InChI Key |
MYDYGTWRTCHDGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)CCO |
Origin of Product |
United States |
Preparation Methods
Pictet–Spengler Reaction-Based Synthesis
A well-established approach to synthesizing pyrido[3,4-b]indole derivatives involves the Pictet–Spengler condensation of tryptamine derivatives with aldehydes or ketones. This method efficiently forms the tetrahydro-β-carboline core.
General procedure: Commercial or synthesized tryptamines are condensed with aldehydes or ketones under acidic conditions, often using acetic acid or hydrochloric acid as catalysts, to form the tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] scaffold.
Example: The condensation of tryptamine with piperidin-4-one followed by selective N-alkylation yields N-substituted derivatives. This reaction is typically carried out in dichloromethane with potassium carbonate as a base and alkyl halides as alkylating agents.
Reduction and Functional Group Transformations
Starting from indole-3-acetic acid derivatives, reduction to the corresponding alcohol is performed using hydride reagents such as lithium aluminum hydride (LiAlH4).
Protection and deprotection steps, such as N-protection with p-methoxybenzyl groups and subsequent removal under acidic conditions, are employed to control selectivity and yield.
Attempts to introduce ester groups via strong bases and methyl chloroformate often fail, but palladium-catalyzed methoxycarbonylation under controlled conditions can successfully install ester functionalities.
Electrochemical Synthesis Approaches
Recent advances have demonstrated the utility of electrochemical methods for synthesizing tetrahydro-β-carboline derivatives, offering greener and more atom-efficient routes.
Electrochemical Cyclization in Organic Solvents
The condensation of 2-(1H-indol-3-yl)ethanamine derivatives with aldehydes in ethanol under acidic conditions forms intermediates that cyclize to tetrahydro-β-carbolines.
Electrochemical conditions (constant current of 20 mA) significantly reduce reaction times from hours to minutes, although yields may vary (e.g., 60% yield in ethanol after 20 minutes).
Deep Eutectic Solvent (DES)-Mediated Electrochemistry
Using DES such as choline chloride and ethylene glycol (1:2 ratio) as solvent under electrochemical conditions improves yields and sustainability.
For example, the synthesis of 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole achieved 90% yield within 30 minutes at room temperature using DES.
Two-Step, One-Pot Electrochemical Method
Step 1: Electrochemical condensation of the amine with aromatic aldehydes at elevated temperatures (60–80 °C) and constant current (20 mA).
Step 2: Cooling followed by acid addition (2 N HCl) and further electrochemical cyclization at room temperature.
Optimization of time and temperature in the second step improves yields up to 78%.
Patent-Reported Synthetic Procedures
Patents describe preparation methods for related pyrido[3,4-b]indole derivatives involving:
Alkylation of indole derivatives with alkyl halides in the presence of sodium hydride or other bases.
Reaction with ethyl pyruvate in acidic alcoholic media (e.g., ethanol saturated with gaseous HCl) to form diesters, which can be further transformed into carboxamide derivatives.
Extraction and purification steps include washing with ethyl acetate, drying over sodium sulfate, and recrystallization from solvents like propan-2-ol.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Pictet–Spengler Condensation | Acid-catalyzed condensation of tryptamine + aldehyde/ketone | Simple, classical, scalable | Longer reaction times, requires protection steps |
| Reduction of Indole-3-acetic Acid Derivatives | Use of hydride reagents for alcohol formation | High selectivity | Sensitive reagents, multiple steps |
| Palladium-Catalyzed Methoxycarbonylation | Ester introduction under controlled catalysis | Specific functionalization | Requires precious metal catalysts |
| Electrochemical Synthesis in Organic Solvent | Short reaction times, moderate yields | Green chemistry approach | Lower yields than DES method |
| Electrochemical Synthesis in DES | High yields, short times, sustainable solvents | Environmentally friendly, efficient | Requires specialized equipment |
| Acidic Alcoholic Medium Reaction (Patent) | Reaction with ethyl pyruvate under acidic conditions | Straightforward for carboxamide formation | May require careful control of conditions |
Summary of Key Research Findings
The Pictet–Spengler reaction remains a cornerstone for constructing the tetrahydro-β-carboline core, adaptable for various substitutions and N-alkylations.
Electrochemical methods , especially in deep eutectic solvents , offer a green, efficient, and high-yielding alternative for synthesizing 2-(1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl)ethan-1-ol derivatives, reducing reaction time drastically compared to classical methods.
Functional group transformations such as reduction , protection/deprotection , and palladium-catalyzed methoxycarbonylation are critical for introducing desired substituents and improving compound stability and solubility.
Patented synthetic routes provide practical protocols for large-scale synthesis and functionalization, including carboxamide derivatives related to the pyrido[3,4-b]indole scaffold.
Chemical Reactions Analysis
Types of Reactions
2-(1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-1-YL)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-1-YL)ethan-1-OL has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-1-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity and leading to biological effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Impact
The ethanol group in the target compound distinguishes it from other pyridoindole derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Key Observations:
- Polarity and Solubility: The hydroxyl group in the target compound improves water solubility compared to methyl or diazo derivatives (e.g., 2f). However, carboxylic acid derivatives (e.g., β-carboline-1-propanoic acid) exhibit higher acidity and ionizability .
- Reactivity : Diazo groups (e.g., 2f) enable further synthetic modifications, while triazole-linked hybrids (e.g., harmirin 4c) expand pharmacological profiles .
- Biological Activity: Ethanol and hydroxyl groups may facilitate hydrogen bonding in biological systems, whereas lipophilic substituents (e.g., coumarin in harmirins) enhance membrane permeability .
Biological Activity
2-(1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-1-YL)ethan-1-OL is a compound belonging to the pyridoindole family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14N2
- Molecular Weight : 186.253 g/mol
- IUPAC Name : 2-(1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl)ethanol
The compound exhibits a complex heterocyclic structure that contributes to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds derived from pyridoindoles. For instance:
- Mechanism of Action : Compounds similar to this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies demonstrated that these compounds exhibit significant antiproliferative effects on various cancer cell lines such as HeLa and HCT116 with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyridoindole Derivative | HeLa | 0.36 |
| Pyridoindole Derivative | HCT116 | 1.8 |
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence suggesting neuroprotective effects:
- Study Findings : Research indicates that derivatives of pyridoindoles may protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in models of neurodegenerative diseases where oxidative damage plays a key role .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity : Preliminary tests show that certain pyridoindole derivatives exhibit notable antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity .
Case Study 1: Anticancer Activity in Vivo
A study conducted on mice bearing xenograft tumors treated with a pyridoindole derivative demonstrated a significant reduction in tumor size compared to control groups. The treatment led to apoptosis in tumor cells as evidenced by increased markers such as caspase activation .
Case Study 2: Neuroprotection in Rodent Models
In a rodent model of Parkinson's disease, administration of a pyridoindole derivative resulted in improved motor function and reduced neuroinflammation. Histological analysis showed decreased levels of apoptotic markers in treated animals compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
